molecular formula C12H13ClO3 B1357319 4-(4-Chlorophenyl)oxane-4-carboxylic acid CAS No. 3648-57-5

4-(4-Chlorophenyl)oxane-4-carboxylic acid

Cat. No.: B1357319
CAS No.: 3648-57-5
M. Wt: 240.68 g/mol
InChI Key: YZVUFQFNZWNCPZ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C12H13ClO3 and a molecular weight of 240.69 g/mol . It is also known by its IUPAC name, 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid . This compound is characterized by the presence of a chlorophenyl group attached to an oxane ring, which is further substituted with a carboxylic acid group.

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)oxane-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with dihydropyran in the presence of an acid catalyst to form the corresponding oxane derivative. This intermediate is then subjected to oxidation to introduce the carboxylic acid group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(4-Chlorophenyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Chlorophenyl)oxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Biological Activity

4-(4-Chlorophenyl)oxane-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to an oxane ring with a carboxylic acid functional group. This structure is critical for its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The compound's effectiveness against these pathogens suggests it could be a candidate for developing new antimicrobial agents .

2. Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell Line IC50 (µM)
MCF-715.3
A54920.5

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX-2) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes.

Enzyme IC50 (µM)
COX-212.0
LOX10.5

These findings suggest that this compound could be useful in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes involved in inflammation and pathways regulating cell proliferation and apoptosis. The chlorophenyl group enhances binding affinity, which is vital for its therapeutic effects .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic applications:

  • Antimicrobial Efficacy : A study tested the compound against resistant bacterial strains, demonstrating significant activity that warrants further exploration in clinical settings.
  • Cancer Research : In a comparative study with established chemotherapeutics, this compound showed promising results in reducing tumor growth in animal models, suggesting its potential as an adjunct therapy .

Properties

IUPAC Name

4-(4-chlorophenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVUFQFNZWNCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587948
Record name 4-(4-Chlorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3648-57-5
Record name 4-(4-Chlorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (4-chlorophenyl)acetonitrile (1.15 g, 7.59 mmol) in DMF (11.5 mL) at 10° C., was added sodium tert-butoxide (0.80 g, 8.34 mmol). The resulting mixture was aged for 10 minutes and then treated with bis(2-chloroethyl)ether (1.19 g, 8.34 mmol). The mixture was aged at 10° C. for 1 hour, warmed to ambient temperature and treated with a second portion of sodium tert-butoxide (0.80 g, 8.34 mmol). After 10 minutes, the mixture was quenched with a 1.0M H3PO4 solution and extracted with EtOAc (2×25 mL). The combined extracts were washed with saturated brine, dried (MgSO4), and concentrated in vacuo to give a brown solid. The product was dissolved in 1,4-dioxane (5 mL) and treated with a 9.0M H2SO4 solution at 100° C. for 48 hours. The cooled mixture was then brought to pH=10 and extracted with diethyl ether (2×25 mL). The aqueous phase was acidified to pH=2 with 5N HCl, and the resulting precipitate was collected by vacuum filtration. The solid was dried under vacuum at 50° C. overnight. MS m/e=241.2 (M+H)+.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.8 g
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reactant
Reaction Step One
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Quantity
11.5 mL
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reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

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